Rifamycin, 3-((1-pyrrolidinylmethyl)thio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

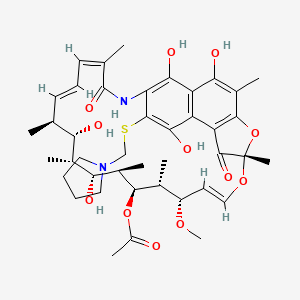

La rifamycine, 3-((1-pyrrolidinylméthyl)thio)-, est un dérivé de la classe des antibiotiques rifamycine. Les rifamycines sont connues pour leurs puissantes propriétés antibactériennes, en particulier contre les bactéries Gram-positives et certaines bactéries Gram-négatives. Elles sont largement utilisées dans le traitement de la tuberculose, de la lèpre et d'autres infections bactériennes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de la rifamycine, 3-((1-pyrrolidinylméthyl)thio)-, implique généralement la modification de la rifamycine SV. Le procédé comprend la réaction de la rifamycine SV avec le 1-pyrrolidinylméthyl thiol dans des conditions spécifiques pour introduire le groupe thioéther. La réaction est généralement réalisée dans un solvant organique tel que le tétrahydrofurane, en présence d'une base pour faciliter la substitution nucléophile .

Méthodes de production industrielle : La production industrielle de dérivés de la rifamycine utilise souvent la synthèse en flux continu pour améliorer l'efficacité et le rendement. Cette méthode implique l'utilisation de microréacteurs pour contrôler précisément les conditions réactionnelles, conduisant à des rendements plus élevés et à des coûts réduits. Par exemple, la synthèse en flux continu de la rifampicine, un composé apparenté, s'est avérée obtenir un rendement global de 67% .

Analyse Des Réactions Chimiques

Types de réactions : La rifamycine, 3-((1-pyrrolidinylméthyl)thio)-, subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe thioéther en thiol.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à la position du thioéther.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont employés en milieu basique.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers thioéthers substitués.

4. Applications de la recherche scientifique

La rifamycine, 3-((1-pyrrolidinylméthyl)thio)-, a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie des thioéthers et les réactions de substitution nucléophile.

Biologie : Investigée pour ses propriétés antibactériennes et son utilisation potentielle dans le traitement des infections bactériennes.

Médecine : Exploré pour son efficacité dans le traitement de la tuberculose et d'autres infections mycobactériennes.

Industrie : Utilisée dans le développement de nouveaux antibiotiques et comme composé de référence dans le contrôle de la qualité

5. Mécanisme d'action

L'activité antibactérienne de la rifamycine, 3-((1-pyrrolidinylméthyl)thio)-, est principalement due à son inhibition de l'ARN polymérase bactérienne. En se liant à la sous-unité bêta de l'enzyme, elle empêche la transcription de l'ADN bactérien en ARN, inhibant ainsi la synthèse des protéines et conduisant à la mort des cellules bactériennes .

Composés similaires :

Rifampicine : Un autre dérivé de la rifamycine utilisé pour traiter la tuberculose.

Rifabutine : Utilisé pour traiter les infections au complexe Mycobacterium avium.

Rifapentine : Similaire à la rifampicine mais avec une demi-vie plus longue.

Rifaximine : Utilisé pour traiter la diarrhée du voyageur et l'encéphalopathie hépatique

Unicité : La rifamycine, 3-((1-pyrrolidinylméthyl)thio)-, est unique en raison de la présence du groupe thioéther, qui peut influencer ses propriétés pharmacocinétiques et potentiellement améliorer son activité antibactérienne par rapport aux autres dérivés de la rifamycine .

Applications De Recherche Scientifique

Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:

Chemistry: Used as a model compound to study thioether chemistry and nucleophilic substitution reactions.

Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.

Medicine: Explored for its efficacy in treating tuberculosis and other mycobacterial infections.

Industry: Utilized in the development of new antibiotics and as a reference compound in quality control

Mécanisme D'action

The antibacterial activity of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is primarily due to its inhibition of bacterial RNA polymerase. By binding to the beta subunit of the enzyme, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Rifampicin: Another rifamycin derivative used to treat tuberculosis.

Rifabutin: Used for treating Mycobacterium avium complex infections.

Rifapentine: Similar to rifampicin but with a longer half-life.

Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy

Uniqueness: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is unique due to the presence of the thioether group, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to other rifamycin derivatives .

Propriétés

Numéro CAS |

13724-92-0 |

|---|---|

Formule moléculaire |

C42H56N2O12S |

Poids moléculaire |

813.0 g/mol |

Nom IUPAC |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(pyrrolidin-1-ylmethylsulfanyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |

InChI |

InChI=1S/C42H56N2O12S/c1-20-13-12-14-21(2)41(52)43-31-35(49)29-28(36(50)39(31)57-19-44-16-10-11-17-44)30-38(25(6)34(29)48)56-42(8,40(30)51)54-18-15-27(53-9)22(3)37(55-26(7)45)24(5)33(47)23(4)32(20)46/h12-15,18,20,22-24,27,32-33,37,46-50H,10-11,16-17,19H2,1-9H3,(H,43,52)/b13-12+,18-15+,21-14-/t20-,22+,23+,24+,27-,32-,33+,37+,42-/m0/s1 |

Clé InChI |

BLDRBWAFMLTIOA-WHPTZXDASA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)/C |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.